![molecular formula C7H12N4O B13188814 2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)
2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine is a heterocyclic compound that features both a morpholine ring and a 1,2,3-triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine typically involves the use of “click chemistry,” specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring, which is then linked to the morpholine moiety .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of click chemistry can be scaled up for larger production. The use of continuous flow reactors and other scalable techniques can facilitate the industrial synthesis of this compound .
化学反应分析
Types of Reactions
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the morpholine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides .
科学研究应用
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The triazole ring’s ability to form hydrogen bonds and its aromatic nature contribute to its binding affinity and specificity .
相似化合物的比较
Similar Compounds
1,2,3-Triazole: Shares the triazole ring but lacks the morpholine moiety.
Morpholine: Contains the morpholine ring but lacks the triazole ring.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: A polytriazolylamine ligand with multiple triazole rings.
Uniqueness
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine is unique due to the combination of the morpholine and triazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
属性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC 名称 |
2-(triazol-1-ylmethyl)morpholine |
InChI |
InChI=1S/C7H12N4O/c1-3-11(10-9-1)6-7-5-8-2-4-12-7/h1,3,7-8H,2,4-6H2 |
InChI 键 |
OQVKNUFHZYWIPE-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CN1)CN2C=CN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


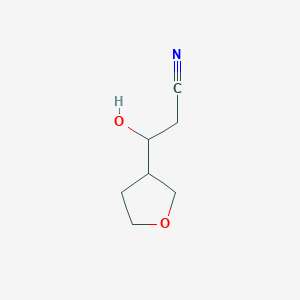
![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)
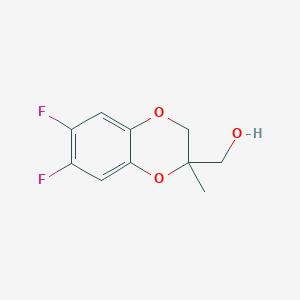

![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
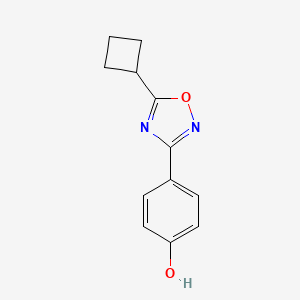
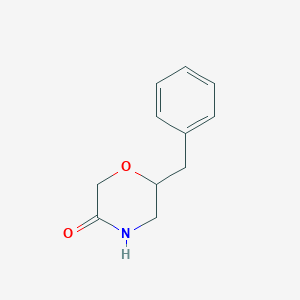

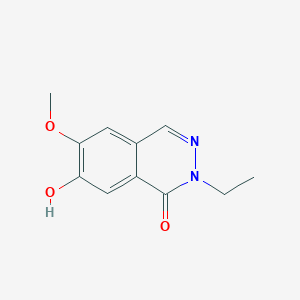
![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)

![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)


